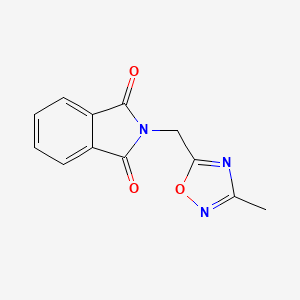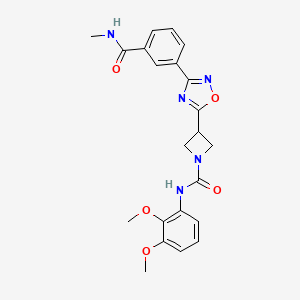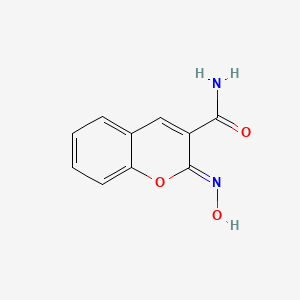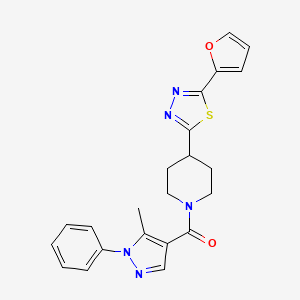
3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that typically feature complex interactions between various functional groups, such as indole, benzamide, triazole, and thioether moieties. These compounds are of interest due to their potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis.
Synthesis Analysis
Compounds similar to the specified molecule are synthesized through multi-step organic reactions involving the coupling of indole derivatives with triazole-thioether components and subsequent amide formation. Techniques might involve nucleophilic substitution reactions, condensation, and use of coupling agents to achieve the desired structure (Yadav & Ballabh, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods, including NMR, IR, and mass spectrometry, often complemented by X-ray crystallography for solid-state analysis. These techniques help determine the spatial arrangement of atoms, molecular conformations, and intermolecular interactions critical for understanding the compound's chemical behavior (Chinthal et al., 2020).
Chemical Reactions and Properties
The presence of multiple functional groups in such compounds affords a variety of chemical reactions, including nucleophilic attacks, electrophilic substitutions, and cycloadditions. Their chemical properties are influenced by the nature of these functional groups, leading to applications in synthesizing polymers, materials, or biologically active molecules (Shaabani et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure. For example, the presence of the indole and triazole groups could affect the compound's solubility in organic solvents and its thermal stability (Balewski & Kornicka, 2021).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids/bases, oxidizing or reducing agents, and photostability, can be inferred from functional group analysis. Such compounds may exhibit photochemical reactivity due to the indole moiety, making them candidates for photo-initiated polymerization processes or as components in photovoltaic materials (Hebishy et al., 2020).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds derived from N-benzoylthioamides have been synthesized through reactions with various reagents, leading to the formation of 1H-1,2,4-triazoles, 1,2,4-oxadiazoles, and 1,3,5-triazines, among others. These reactions illustrate the versatility of heterocyclic compounds in chemical synthesis and their potential for further functionalization (Whitfield & Papadopoulos, 1981).
Biological Activities
Research has explored the synthesis of benzamide-based heterocycles, including 5-aminopyrazoles and their fused heterocyclic derivatives, showing remarkable antiavian influenza virus activity. These studies highlight the potential of such compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).
Antifungal and Antibacterial Applications
Novel triazolylindole derivatives have been synthesized and evaluated for antifungal activity, demonstrating the potential of these compounds in addressing fungal infections (Singh & Vedi, 2014). Furthermore, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and tested for their antibacterial and antifungal activities, suggesting their potential use in antimicrobial treatments (Hassan, 2013).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives have been investigated as new series of supramolecular gelators, elucidating the role of methyl functionality and S⋯O interaction in gelation behavior. This research opens avenues for the development of novel materials with specific gelation properties (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
3-indol-1-yl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-24-14-22-23-20(24)27-12-10-21-19(26)16-6-4-7-17(13-16)25-11-9-15-5-2-3-8-18(15)25/h2-9,11,13-14H,10,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLZWWEALBXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)
![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)


![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)


![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)
